molecular formula C13H18N2O5 B12324650 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid

Cat. No.: B12324650
M. Wt: 282.29 g/mol
InChI Key: PNSCHUZTRIEPGK-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid is a compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient and cost-effective reagents and conditions is crucial for large-scale production. For instance, the use of sodium borohydride in methanol at low temperatures has been reported to yield high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with other molecules, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid is unique due to its specific structure, which includes a hydroxyl group and a pyridine ring. This combination of functional groups provides distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCHUZTRIEPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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